(7-Amino-5-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Amino-5-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an amino group at the 7th position, a methoxy group at the 5th position, and a hydroxymethyl group at the 2nd position of the dihydrobenzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-5-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Functional Groups: The amino and methoxy groups can be introduced through substitution reactions using appropriate reagents.
Reduction and Functionalization: The hydroxymethyl group can be introduced through reduction reactions, such as the reduction of a corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
(7-Amino-5-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino and methoxy groups can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like methyl iodide (CH3I) for methylation and various halides for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
(7-Amino-5-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (7-Amino-5-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound, lacking the amino, methoxy, and hydroxymethyl groups.
(7-Amino-2,3-dihydro-1-benzofuran-2-yl)methanol: Similar structure but without the methoxy group.
(5-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol: Similar structure but without the amino group.
Uniqueness
(7-Amino-5-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol is unique due to the combination of functional groups that confer specific chemical and biological properties. The presence of both amino and methoxy groups, along with the hydroxymethyl group, allows for diverse chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C10H13NO3 |
---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
(7-amino-5-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C10H13NO3/c1-13-7-2-6-3-8(5-12)14-10(6)9(11)4-7/h2,4,8,12H,3,5,11H2,1H3 |
InChI-Schlüssel |
DQCZBGNUXFKWPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)N)OC(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.